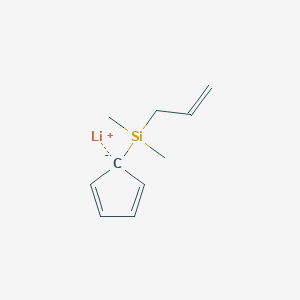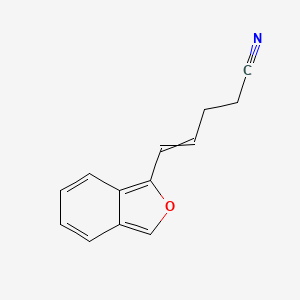![molecular formula C25H21N9 B12572622 2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine CAS No. 201049-88-9](/img/structure/B12572622.png)
2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine is an organic compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine typically involves the reaction of 2,6-dichloropyridine with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar compounds are often produced using large-scale batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the pyridylamino groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism by which 2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridylamino groups act as ligands, binding to metal ions and forming stable complexes. These complexes can then participate in various chemical reactions, such as catalysis or electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: This compound is similar in structure but contains benzimidazole groups instead of pyridylamino groups.
2,6-Bis(imino)pyridine: Another structurally similar compound, but with imino groups instead of pyridylamino groups.
Uniqueness
2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine is unique due to its multiple pyridylamino groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding .
Properties
CAS No. |
201049-88-9 |
|---|---|
Molecular Formula |
C25H21N9 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-N-pyridin-2-yl-6-N-[6-[[6-(pyridin-2-ylamino)pyridin-2-yl]amino]pyridin-2-yl]pyridine-2,6-diamine |
InChI |
InChI=1S/C25H21N9/c1-3-16-26-18(8-1)28-20-10-5-12-22(30-20)32-24-14-7-15-25(34-24)33-23-13-6-11-21(31-23)29-19-9-2-4-17-27-19/h1-17H,(H4,26,27,28,29,30,31,32,33,34) |
InChI Key |
LJTWEIHGSNHZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CC=C2)NC3=NC(=CC=C3)NC4=CC=CC(=N4)NC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


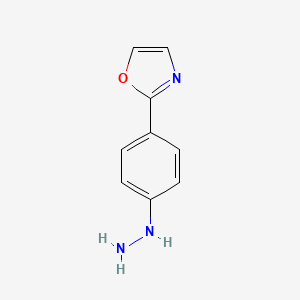
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
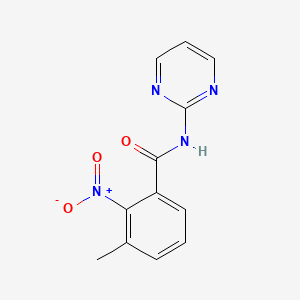
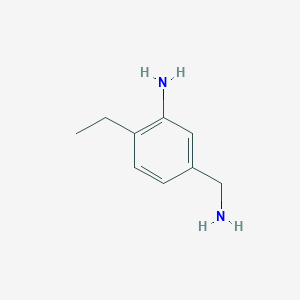
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
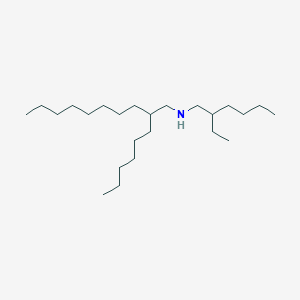
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)
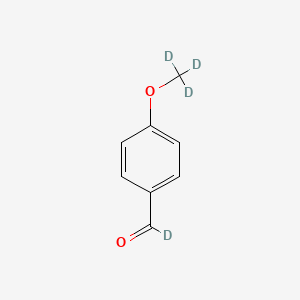
![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)
